1-(6-Methoxynaphthalen-2-YL)hexan-1-one
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Overview
Description
1-(6-Methoxynaphthalen-2-YL)hexan-1-one is an organic compound with the molecular formula C17H20O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group at the 6-position and a hexanone chain at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxynaphthalen-2-YL)hexan-1-one typically involves the reaction of 6-methoxy-2-naphthaldehyde with hexanone under acidic or basic conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxynaphthalen-2-YL)hexan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 1-(6-Hydroxynaphthalen-2-YL)hexan-1-one.
Reduction: 1-(6-Methoxynaphthalen-2-YL)hexanol.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
1-(6-Methoxynaphthalen-2-YL)hexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Methoxynaphthalen-2-YL)hexan-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit bacterial fatty acid biosynthesis by targeting the enoyl-acyl carrier protein reductase enzyme . This inhibition disrupts the bacterial cell membrane synthesis, leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
1-(6-Methoxynaphthalen-2-YL)ethan-1-one: A shorter chain analog with similar chemical properties.
1-(6-Methoxynaphthalen-2-YL)propan-2-one: Another analog with a propanone chain.
Naproxen Related Compound K: Contains a similar methoxynaphthalene structure but with different functional groups.
Uniqueness
1-(6-Methoxynaphthalen-2-YL)hexan-1-one is unique due to its specific hexanone chain, which may impart distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness can influence its reactivity, solubility, and potential biological activities .
Properties
Molecular Formula |
C17H20O2 |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)hexan-1-one |
InChI |
InChI=1S/C17H20O2/c1-3-4-5-6-17(18)15-8-7-14-12-16(19-2)10-9-13(14)11-15/h7-12H,3-6H2,1-2H3 |
InChI Key |
XLSCNFONGIKFLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
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